1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-
Description
This compound features a benzotriazinone core fused to a phenyl ring substituted with a 4,6-diamino-1,3,5-triazin-2-yl group. The structure combines a heterocyclic benzotriazinone moiety (known for its electron-deficient nature and reactivity in coupling reactions) with a triazine ring modified by two amino groups.
Properties
CAS No. |
35107-27-8 |
|---|---|
Molecular Formula |
C16H12N8O |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)10-6-2-4-8-12(10)24-14(25)9-5-1-3-7-11(9)22-23-24/h1-8H,(H4,17,18,19,20,21) |
InChI Key |
IDNHJWYEWMTEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
Preparation Methods
Overview
A recent and highly effective method involves the photochemical cyclization of amide-bearing aryl triazines under visible violet light (420 nm) in a continuous flow reactor system. This approach avoids the use of strong acids, diazonium salts, or harsh reagents traditionally employed in benzotriazinone synthesis. The reaction proceeds via an unprecedented nitrogen-centered-hydrogen shift, related to Norrish type II photochemical reactions, leading to the formation of the benzotriazin-4(3H)-one core.
Reaction Conditions and Optimization
- Substrate: Aryl amide precursors bearing the triazine moiety.
- Light Source: Violet LED at 420 nm.
- Solvent: Mixtures of dichloromethane (DCM) and methanol (MeOH) or acetonitrile/water.
- Residence Time: Approximately 10 minutes in a 10 mL coil reactor.
- Additives/Catalysts: None required.
- Temperature: Ambient.
Key Advantages
- No use of strong acids or potentially explosive diazonium salts.
- Mild, green, and scalable continuous flow process.
- High yields (up to 97%) with broad substrate scope.
- Simple product isolation by crystallization without chromatography.
Optimization Data Table
| Entry | Solvent (mM) | Wavelength | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetonitrile (18) | 365 nm | 41 | Moderate yield |
| 2 | Ethyl acetate (35) | 365 nm | 30 | Lower yield |
| 3 | Methanol (38) | 365 nm | 97 | Highest yield |
| 4 | MeCN/H2O (2/1, 38) | 365 nm | 96 | Comparable to MeOH |
| 5 | DCM (50) | 365 nm | 84 | Good yield |
| 6 | Acetone (35) | 365 nm | 0 | No reaction |
| 7 | DCM/MeOH (1/3, 50) | 365 nm | 95 | High yield |
| 8 | DCM/MeOH (1/3, 50) | 420 nm | 96 | Optimal wavelength |
| 9 | DCM/MeOH (1/3, 50) | 420 nm | 68 | Lower yield at different conditions |
| 10 | DCM/MeOH (1/3, 50) | Dark | 0 | No reaction without light |
Reaction conditions: 10 min residence time, no additives, ambient temperature.
Mechanistic Insight
The mechanism involves:
- Breaking of an intramolecular hydrogen bond upon light excitation.
- Photoexcitation of the carbonyl group to a triplet biradical state.
- A nitrogen-centered-hydrogen shift leading to N–N bond formation.
- Cyclization to form the benzotriazin-4(3H)-one scaffold.
This process is unique compared to classical diazotization routes and is safer and more environmentally friendly.
Scalability
The continuous flow method was successfully scaled up to process 1 g of substrate with consistent yields (~85%) and high throughput, demonstrating robustness and industrial applicability.
Traditional Diazotization and Alternative Mild Protocols
Diazotization Route
Historically, benzotriazin-4(3H)-ones are synthesized via diazotization of 2-aminobenzamide or methyl anthranilate using sodium nitrite (NaNO2) in strong acid media. This method is limited by:
- Use of harsh acidic conditions.
- Potentially explosive diazonium intermediates.
- Narrow substrate scope.
Polymer-Supported Nitrite and Mild Acid Protocols
Recent modifications include:
- Use of polymer-supported nitrite reagents.
- Mild acid catalysts such as p-toluenesulfonic acid.
- Improved safety and selectivity.
However, these approaches still require additives and are less environmentally benign compared to photochemical flow methods.
Preparation of the Diamino-Substituted Phenyl Triazine Precursor
The 4,6-diamino-1,3,5-triazine moiety attached to the phenyl ring is typically prepared via:
- Cyclocondensation reactions of substituted 3(5)-amino-1,2,4-triazoles with cyanoguanidine.
- Aminolysis and ring closure reactions involving hydrazides and S-methylisothiourea.
- These methods yield 3,5-diamino-1,2,4-triazoles, which can be further functionalized and coupled to the benzotriazinone core.
This synthesis is well-documented in heterocyclic chemistry literature and provides the necessary building blocks for the target compound.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photochemical Continuous Flow | Violet light (420 nm), no additives, ambient temperature, 10 min residence time | High yield, green, scalable, mild | Requires specialized flow equipment |
| Diazotization of 2-aminobenzamide | Strong acid, NaNO2, diazonium intermediates | Established, straightforward | Hazardous reagents, harsh conditions |
| Polymer-supported nitrite + mild acid | Mild acid catalysis, supported reagents | Safer than classical diazotization | Additives required, moderate scope |
| Cyclocondensation for triazine precursor | Ring closure of amino-triazoles with cyanoguanidine | Efficient precursor synthesis | Multi-step, requires purification |
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinazolino derivatives, reduced benzotriazinones, and substituted benzotriazinones .
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes mellitus.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits α-glucosidase by binding to its active site, thereby preventing the conversion of starch and disaccharides into glucose.
Electronic Interactions: In material science applications, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Structural Analogues in the Benzotriazinone Family
(a) 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one
- Structure: Benzotriazinone core with a diethoxyphosphoryloxy group at position 3.
- Molecular Weight : 299.21 g/mol (C₁₁H₁₄N₃O₅P) .
- Applications : Widely used as a coupling agent in peptide synthesis to activate carboxylic acids, leveraging its phosphoryloxy leaving group .
- Key Difference : Unlike the target compound, this derivative lacks the triazine-phenyl substituent, reducing opportunities for hydrogen bonding but enhancing electrophilicity for activation reactions.
(b) Azinphos-methyl (O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate)
- Structure: Benzotriazinone linked to a phosphorodithioate group via a methyl bridge .
- Applications: A highly toxic organophosphate insecticide, now restricted due to environmental and health risks.
- Key Difference: The phosphorodithioate group confers pesticidal activity, whereas the target compound’s diamino-triazine group suggests non-pesticidal applications (e.g., pharmaceuticals).
Triazine-Based Analogues
(a) 4-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]urea Derivatives
- Structure: Triazine core substituted with two morpholino groups and linked to a phenylurea group .
- Synthesis: Prepared via coupling reactions using HBTU/DIPEA, similar to methods for benzotriazinone derivatives .
- Applications: Investigated as kinase inhibitors due to morpholino groups enhancing solubility and target binding .
- Key Difference: Morpholino substituents increase hydrophilicity compared to the target compound’s diamino groups, which may alter pharmacokinetics.
(b) 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
- Structure: Phenoxy-substituted triazine linked to a benzoate ester .
- Molecular Weight : ~512.6 g/mol (C₃₀H₃₂N₄O₄).
- Applications: Potential use in polymer chemistry or as a photoactive material due to aromatic phenoxy groups.
- Key Difference: Bulky tert-butyl and phenoxy groups reduce reactivity compared to the target compound’s amino substituents.
Comparative Data Table
Biological Activity
1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C16H12N8O
- Molecular Weight : 304.32 g/mol
- CAS Number : 283687
- Solubility : Soluble in organic solvents and alkaline solutions.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzotriazinone derivatives with triazine-containing compounds. For instance, one method involves thermal condensation with α-amino acids to yield derivatives that possess enhanced biological activity .
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of nucleic acid synthesis or disruption of cell wall integrity .
Anticancer Properties
Benzotriazine derivatives have shown promise in anticancer applications. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation. For example, a derivative was found to reduce recombinant human cancer cell growth significantly in vitro. The IC50 values for these compounds suggest a potent anticancer activity that warrants further investigation .
Nematicidal Activity
Recent studies have reported that certain derivatives of 1,2,3-benzotriazin-4(3H)-one exhibit nematicidal activity against root-knot nematodes (Meloidogyne incognita). Compounds A13 and A17 demonstrated inhibition rates of over 50% at low concentrations, indicating their potential as bio-pesticides in agricultural applications .
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer effects of benzotriazine derivatives was conducted using various human cancer cell lines. The study found that modifications to the benzotriazine core significantly enhanced cytotoxicity. For instance, derivatives with hydrazone linkages exhibited superior activity compared to their non-modified counterparts .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of benzotriazine derivatives, a series of compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the benzotriazine ring improved antibacterial activity significantly, suggesting a structure-activity relationship that could guide future drug development .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,3-Benzotriazin-4(3H)-one derivatives with triazine substituents, and how can purity be maximized?
- Methodological Answer :
- Stepwise Functionalization : Use sequential coupling reactions, as demonstrated in triazine synthesis (e.g., reacting 2,4,6-trichlorotriazine with phenol derivatives at controlled temperatures (-35°C) and using bases like DIPEA to minimize side reactions .
- Purity Control : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) and monitor via TLC. Confirm purity through melting point analysis (e.g., mp 157–201°C for nitro-substituted phenylenediamines and HPLC with UV detection at λ = 254 nm.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify aromatic proton environments and confirm substitution patterns on the triazine and benzotriazinone moieties.
- X-ray Diffraction (XRD) : Resolve crystal structures to validate spatial arrangements of the phenyl-triazine linkage. Compare with databases (e.g., Cambridge Structural Database) to identify steric or electronic distortions.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO) with high-resolution ESI-MS, targeting <5 ppm error .
Q. How does pH or solvent polarity affect the stability of the diamino triazine group in aqueous or organic media?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies under varying pH (1–13) and solvents (DMSO, ethanol, water). Monitor via UV-Vis spectroscopy for absorbance shifts (e.g., λ ~270 nm for triazine derivatives).
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate degradation rate constants () and half-lives () .
Advanced Research Questions
Q. What computational strategies can predict the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking) for materials science applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Utilize software like GROMACS or AMBER to model intermolecular interactions in solvent environments. Parameterize force fields using DFT-calculated partial charges.
- Docking Studies : Assess binding affinities to biological targets (e.g., DNA gyrase) using AutoDock Vina, focusing on triazine’s hydrogen-bonding motifs .
Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Implement a 2 factorial design to test variables (temperature, catalyst loading, stoichiometry). For example, vary temperatures (25–80°C) and DIPEA equivalents (1.0–2.0) to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships and predict optimal conditions (e.g., 60°C, 1.5 equiv. DIPEA).
Q. What mechanistic insights explain contradictions in reported catalytic activities of triazine-containing complexes?
- Methodological Answer :
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to track intermediate formation during catalysis (e.g., nitrile hydration to amides).
- Isotopic Labeling : Use N-labeled triazines to elucidate reaction pathways via N NMR .
Q. How can AI-driven tools enhance the prediction of this compound’s physicochemical properties or toxicity profile?
- Methodological Answer :
- Machine Learning (ML) Models : Train neural networks on datasets (e.g., PubChem, ChEMBL) to predict logP, solubility, or LD. Validate with experimental data from zebrafish embryo assays .
- COMSOL Multiphysics Integration : Simulate diffusion kinetics in biological membranes using AI-optimized parameters .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally analogous triazine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from patents and journals (e.g., US Pat. 4,152,1979; Indian J. Chem. 2004 ). Normalize activity metrics (e.g., IC) against control compounds.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using Hammett plots or 3D-QSAR .
Theoretical Framework Integration
Q. How to align research on this compound’s photophysical properties with charge-transfer theory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
